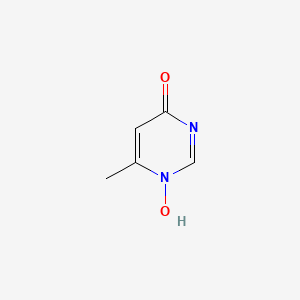
Fuels, diesel, no. 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The production of clean diesel fuels involves various processes, including catalytic cracking, hydrocracking, and hydrodesulfurization, to enhance fuel quality and meet environmental standards. These methods are designed to reduce sulfur content, improve cetane number, and modify the fuel's molecular structure for better combustion efficiency (Song, 2020).
Molecular Structure Analysis
Diesel fuel's molecular structure significantly influences its physical and combustion properties. The presence of paraffins, cycloparaffins, olefins, and aromatic hydrocarbons in diesel contributes to its overall performance, affecting ignition quality, energy content, and emissions profile (Sarıkoç, 2020).
Chemical Reactions and Properties
The combustion of diesel fuel involves complex chemical reactions, leading to the production of energy, CO2, water vapor, NOx, and particulate matter. The fuel's chemical properties, such as cetane number and sulfur content, play crucial roles in determining its combustion behavior and emission characteristics (Çanakçı, 2007).
Physical Properties Analysis
Diesel fuel No. 2's physical properties, including density, viscosity, and boiling point range, are key determinants of its storage, handling, and performance in diesel engines. These properties affect fuel atomization, spray patterns, and ignition characteristics, impacting engine efficiency and emissions (Alptekin & Çanakçı, 2009).
Chemical Properties Analysis
The chemical composition of diesel fuel, such as the ratio of saturated to unsaturated hydrocarbons, aromatic content, and presence of additives, influences its reactivity, stability, and environmental impact. Advanced refining techniques aim to improve these properties by reducing harmful emissions while maintaining or enhancing fuel efficiency (Srivastava, 2012).
Aplicaciones Científicas De Investigación
Alternative Fuels in Diesel Engines
Research has delved into the use of alternative fuels (AT) in diesel engines, focusing on mixed fuels consisting of diesel fuel (DT) and AT. Studies aim to understand the scientific challenges of AT use in diesels, with findings indicating potential for cyclic feeds of mixed fuels and the development of systems for quantitative and qualitative fuel regulation (Truck, 2022).
Optimization of Diesel Engine Performance
Investigations into dual fuel (Diesel + CNG) compression ignition (CI) engines have shown that blending diesel with compressed natural gas (CNG) can reduce nitrogen oxides (NOx) and smoke emissions while slightly impacting brake thermal efficiency (BTE) and brake specific fuel consumption (BSFC) (Fuel, 2021).
Biodiesel Blends for Emissions Reduction
Studies have compared the performance and emissions of diesel engines using blends of diesel with various vegetable oils or bio-diesels. These blends have been shown to influence fuel consumption, exhaust emissions, and engine behavior, potentially offering a greener alternative to pure diesel fuel (Energy Conversion and Management, 2006).
Renewable Alternative Fuels for Environmental Performance
Research on renewable alternative fuels, like methanol and methyl ether of rapeseed oil, highlights their potential in reducing harmful emissions from diesel engines. The use of these fuels has shown significant reductions in nitrogen oxide emissions, underlining their importance for improving the environmental performance of diesel engines (Journal of Physics: Conference Series, 2020).
Safety And Hazards
Direcciones Futuras
The future of diesel fuel may involve the development of more sustainable and environmentally friendly alternatives. This includes biodiesel, which is a renewable, clean-burning diesel replacement that can be used in existing diesel engines without modification . Biodiesel is among the nation’s first domestically developed and economically usable advanced biofuels . There is also ongoing research into improving the efficiency and reducing the emissions of diesel engines .
Propiedades
Número CAS |
68476-34-6 |
|---|---|
Nombre del producto |
Fuels, diesel, no. 2 |
Peso molecular |
0 |
Sinónimos |
Fuels, diesel, no. 2; DIESELFUEL2-D; DIESEL-2; DIESELNO.2; Fuels, diesel, No 2 Gasoil - unspecified; middle distillate; Diesel fuels no. 2; Einecs 270-676-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



